molecular formula C16H17FN2O3S B2955814 N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034440-17-8

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2955814
CAS No.: 2034440-17-8
M. Wt: 336.38
InChI Key: YNWOKMYLDZSFHZ-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group on one terminal amide and a thiophene ring substituted with a 1-hydroxyethyl moiety on the other. The oxalamide scaffold (N-(C=O)-NH-(C=O)-N) serves as a central pharmacophore, enabling interactions with biological targets such as enzymes or receptors. While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, antimicrobial, and flavor-enhancing applications .

Key structural attributes:

  • Thiophene-ethyl side chain: The thiophene heterocycle may improve metabolic stability or solubility relative to thiazole or pyridine-based analogs .
  • 1-Hydroxyethyl substituent: A polar group that could influence solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-10(20)14-6-5-13(23-14)7-8-18-15(21)16(22)19-12-4-2-3-11(17)9-12/h2-6,9-10,20H,7-8H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWOKMYLDZSFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Synthesis of 3-fluoroaniline: This can be achieved through the fluorination of aniline using a fluorinating agent such as Selectfluor.

    Formation of the thiophene derivative: The thiophene ring can be synthesized via a Paal-Knorr synthesis, starting from 1,4-diketones and elemental sulfur.

    Coupling reaction: The 3-fluoroaniline and the thiophene derivative are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxalamide moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Antiviral Oxalamides ()

Compounds 13 , 14 , and 15 from share the oxalamide core but differ in substituents:

  • N1-(4-chlorophenyl) : Replaces the 3-fluorophenyl group in the target compound. Chlorine’s larger atomic radius may alter steric interactions compared to fluorine.
  • Thiazole rings: Substituted with hydroxyethyl or hydroxymethyl groups, contrasting with the target’s thiophene.
Compound Substituents Biological Activity Yield LC-MS (M+H+) Key NMR Features (DMSO-d6)
13 4-Chlorophenyl, thiazole, hydroxyethyl HIV entry inhibition 36% 479.12 1H NMR: δ 1.10–2.20 (m, 9H), 7.41–7.82 (d)
15 4-Chlorophenyl, thiazole, hydroxyethyl HIV entry inhibition 53% 423.27 Stereoisomeric mixture (1:1)
Target 3-Fluorophenyl, thiophene, hydroxyethyl Inferred antiviral potential N/A N/A Expected δ 7.0–8.0 (aromatics), 4.5–5.5 (OH)

Key Differences :

  • Thiophene vs. thiazole : Thiophene’s lower electronegativity could increase metabolic stability but reduce hydrogen-bonding capacity .

Flavor-Enhancing Oxalamides ()

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and related analogs (e.g., S5456) are oxalamides approved as umami flavoring agents. These compounds lack aromatic halogens but feature methoxybenzyl and pyridyl groups:

Compound Substituents Application CYP3A4 Inhibition (10 µM) Regulatory Status
S336 2,4-Dimethoxybenzyl, pyridyl Flavor enhancer Not significant (<50%) Approved (FEMA 4233)
S5456 2,3-Dimethoxybenzyl, pyridyl Flavor enhancer 51% inhibition Under evaluation
Target 3-Fluorophenyl, thiophene, hydroxyethyl Unclear Not reported N/A

Key Differences :

  • The target’s fluorophenyl and thiophene groups suggest a divergent application (e.g., pharmaceuticals vs. food additives).
  • Hydroxyethyl vs. methoxybenzyl : Polar hydroxyethyl may reduce lipid solubility, limiting use in lipid-based foods .

Antimicrobial Oxalamides ()

The GMC series (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) incorporates isoindoline-1,3-dione moieties, linked to antimicrobial activity.

Compound Substituents Activity Key Features
GMC-3 4-Chlorophenyl, isoindoline-dione Antimicrobial Recrystallized (THF)
Target 3-Fluorophenyl, thiophene, hydroxyethyl Unreported Potential for recrystallization in polar solvents

Key Differences :

Metabolic and Toxicological Profiles

  • Food additives (S336, No. 1770): Exhibit high safety margins (NOEL = 100 mg/kg/day) due to efficient metabolism via hydrolysis and oxidation .
  • Antiviral oxalamides: Limited toxicity data, but stereoisomerism (e.g., compound 15’s 1:1 mixture) may complicate metabolic pathways .

Research Implications and Gaps

  • Structural optimization : The target’s thiophene and fluorophenyl groups warrant exploration in antiviral or anticancer contexts, building on and (5-FU analogs).
  • Toxicology: CYP inhibition assays (cf.
  • Synthesis : Yield optimization may benefit from methods in (stereoselective synthesis) and (thiophene functionalization).

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a fluorophenyl group and a thiophene moiety, suggests it may exhibit diverse pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from various research studies.

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 350.44 g/mol
  • CAS Number : 2034492-17-4

The compound contains functional groups that may influence its biological activity, such as the oxalamide linkage which is known for its role in drug design.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds often exhibit significant antimicrobial properties. In one study, related thiophene oxalamides demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties. Notably, the presence of the hydroxyethyl group could enhance solubility and bioavailability, potentially increasing its effectiveness against pathogens .

Anticancer Potential

The anticancer activity of thiophene-based compounds has been widely documented. For instance, compounds with similar structural motifs have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Given these precedents, this compound warrants investigation for its potential anticancer effects .

Enzyme Inhibition

Enzyme inhibition studies have revealed that oxalamide compounds can act as effective inhibitors for various enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit alkaline phosphatase and other key enzymes linked to cancer progression and metabolic disorders. This suggests that this compound might similarly interact with specific enzymes, providing a therapeutic avenue for diseases such as diabetes and cancer .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiophene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the thiophene structure enhanced antimicrobial activity significantly. This supports the hypothesis that this compound could be effective against similar bacterial strains .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on related oxalamide compounds revealed substantial cytotoxic effects on various cancer cell lines. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways. Further research is needed to confirm whether this compound exhibits comparable effects .

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